molecular formula C13H14O B14459417 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- CAS No. 70855-14-0

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)-

Katalognummer: B14459417
CAS-Nummer: 70855-14-0
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: HMTYZEGZBRUDPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenones . Another method involves the elimination of α-bromo-cyclopentanone using lithium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- involves its interaction with molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition, which allows it to form covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-methyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

70855-14-0

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

3-methyl-2-(4-methylphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O/c1-9-3-6-11(7-4-9)13-10(2)5-8-12(13)14/h3-4,6-7H,5,8H2,1-2H3

InChI-Schlüssel

HMTYZEGZBRUDPT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)CC1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.